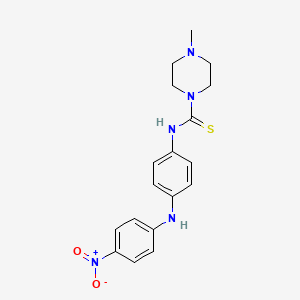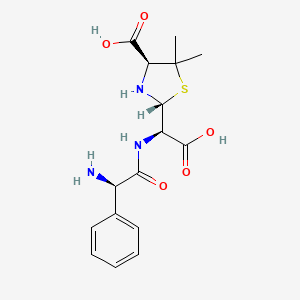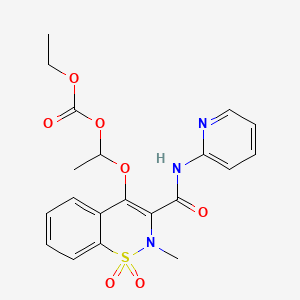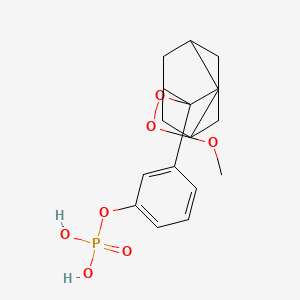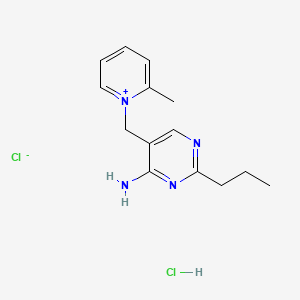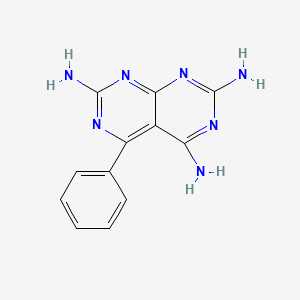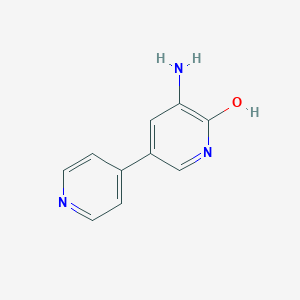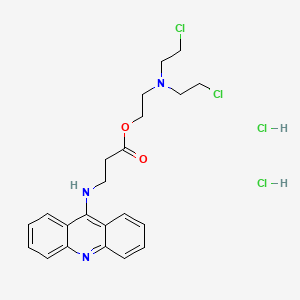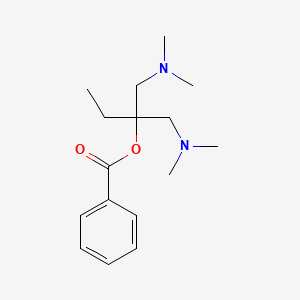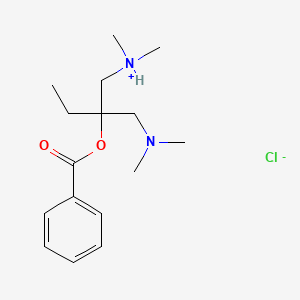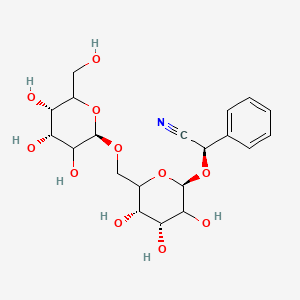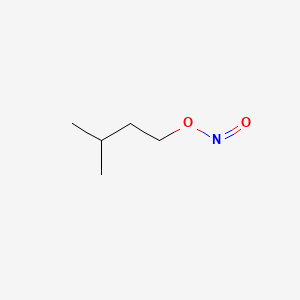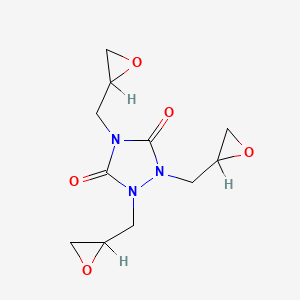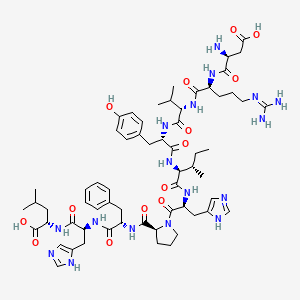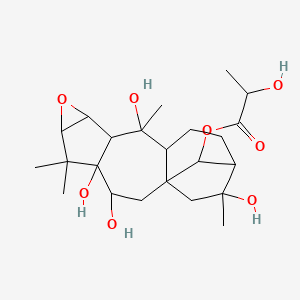
Asebotoxin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asebotoxin III is a diterpenoid isolated from the leaves of Asebi, Pieris japonica.
Aplicaciones Científicas De Investigación
Neurological Research
Asebotoxin III (ATX-III), a toxin derived from Pieris japonica, has been utilized in studies exploring its effects on the central nervous system. Specifically, research conducted by Harada (1983) demonstrated that ATX-III induces hemorrhage in the lungs of guinea pigs, accompanied by a hypertensive response. This study offers insights into the mechanisms by which toxins can affect neural pathways and blood pressure regulation.
Microbial Community Analysis
In a different context, research on bioelectrochemical systems for the treatment of soil and groundwater contamination, though not directly involving Asebotoxin III, sheds light on the broader field of environmental toxicology. The study by Nguyen et al. (2016) discusses microbial communities that adapt to detoxify contaminants, an area of research that could be relevant for understanding the environmental interactions of various toxins, including Asebotoxin III.
Cellular Interaction Studies
The study of myotoxin III (MT-III), a phospholipase A2 from Bothrops asper venom, by Butrón et al. (1993), provides insights into the interactions of toxins with cultured mammalian cells. While this research does not directly involve Asebotoxin III, it contributes to the broader understanding of how toxins affect cellular membranes and functions, which is crucial for comprehending the actions of various toxins, including Asebotoxin III.
Biomedical Applications of Plant Toxins
The biomedical applications of plant toxins are explored in the research by James et al. (2004). This study examines the use of plant-derived toxins, like Asebotoxin III, in developing animal models for human diseases, studying molecular mechanisms, and creating potential drug candidates for various conditions.
Propiedades
Número CAS |
28894-73-7 |
|---|---|
Nombre del producto |
Asebotoxin III |
Fórmula molecular |
C23H36O8 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C23H36O8/c1-10(24)18(26)31-16-11-6-7-12-21(5,28)15-14-17(30-14)19(2,3)23(15,29)13(25)8-22(12,16)9-20(11,4)27/h10-17,24-25,27-29H,6-9H2,1-5H3 |
Clave InChI |
PTPFNNBWQYPEKV-ITNXZKQQSA-N |
SMILES |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
SMILES canónico |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
acebotoxin III asebotoxin I asebotoxin III |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



